7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane
Overview
Description
7-Ethyl-2,6-dioxa-9-azaspiro[45]decane is a heterocyclic compound with a unique spiro structure It contains both oxygen and nitrogen atoms within its ring system, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves the reaction of ethylamine with a suitable diol or ether compound under controlled conditions. One common method includes the cyclization of ethylamine with 1,4-dioxane in the presence of a strong acid catalyst, such as sulfuric acid, to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-Ethyl-2,6-dioxa-9-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The presence of oxygen and nitrogen atoms within the ring system also enables the formation of hydrogen bonds and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spiro structure but with different substituents, leading to variations in chemical reactivity and applications.
7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: Another spiro compound with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decane is unique due to its specific ethyl substitution, which influences its reactivity and potential applications. The presence of both oxygen and nitrogen atoms within the spiro ring system also contributes to its distinct chemical behavior and versatility in various scientific research fields.
Properties
IUPAC Name |
7-ethyl-2,6-dioxa-9-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8-5-10-6-9(12-8)3-4-11-7-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYCWZNLDCNPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC2(O1)CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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